molecular formula C11H8BrN3 B13696799 2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine

2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine

Cat. No.: B13696799
M. Wt: 262.10 g/mol
InChI Key: CMSWGHBDGOIUPU-UHFFFAOYSA-N
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Description

MFCD24149505, also known as 2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine, is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indeno-pyrimidine core with an amino and bromo substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine typically involves the following steps:

    Formation of the Indeno-Pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Amino Group: This step often involves the use of amination reactions, where an amino group is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one substituent with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups to the core structure.

Scientific Research Applications

2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5H-indeno[1,2-d]pyrimidine: Lacks the bromo substituent.

    7-Bromo-5H-indeno[1,2-d]pyrimidine: Lacks the amino substituent.

    2-Amino-7-chloro-5H-indeno[1,2-d]pyrimidine: Contains a chloro substituent instead of bromo.

Uniqueness

2-Amino-7-bromo-5H-indeno[1,2-d]pyrimidine is unique due to the presence of both amino and bromo substituents, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H8BrN3

Molecular Weight

262.10 g/mol

IUPAC Name

7-bromo-5H-indeno[1,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H8BrN3/c12-8-1-2-9-6(4-8)3-7-5-14-11(13)15-10(7)9/h1-2,4-5H,3H2,(H2,13,14,15)

InChI Key

CMSWGHBDGOIUPU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C3=NC(=NC=C31)N

Origin of Product

United States

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